Glucagon-(1-6)

Description

Propriétés

Numéro CAS |

69658-84-0 |

|---|---|

Formule moléculaire |

C29H41N9O10 |

Poids moléculaire |

675.7 g/mol |

Nom IUPAC |

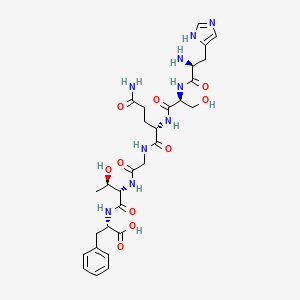

(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C29H41N9O10/c1-15(40)24(28(46)36-20(29(47)48)9-16-5-3-2-4-6-16)38-23(42)12-33-26(44)19(7-8-22(31)41)35-27(45)21(13-39)37-25(43)18(30)10-17-11-32-14-34-17/h2-6,11,14-15,18-21,24,39-40H,7-10,12-13,30H2,1H3,(H2,31,41)(H,32,34)(H,33,44)(H,35,45)(H,36,46)(H,37,43)(H,38,42)(H,47,48)/t15-,18+,19+,20+,21+,24+/m1/s1 |

Clé InChI |

VDWWLJRQDNTHJB-MXAMYCJDSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Séquence |

HSQGTF |

Synonymes |

glucagon (1-6) |

Origine du produit |

United States |

Molecular and Biochemical Aspects of Glucagon 1 6 Biogenesis and Metabolism

Proglucagon Processing and Endoproteolytic Cleavage Yielding Glucagon (B607659) Fragments

The synthesis of glucagon and its related peptides originates from a single precursor protein, proglucagon, encoded by the GCG gene nih.govmerckmillipore.com. Proglucagon is a 160-amino acid polypeptide that undergoes tissue-specific post-translational processing, primarily mediated by prohormone convertases (PCs) physiology.orgcreative-diagnostics.comfrontiersin.org.

In pancreatic α-cells, proglucagon is cleaved by prohormone convertase 2 (PC2) to yield mature glucagon, along with other fragments such as glicentin-related pancreatic polypeptide (GRPP), intervening peptide-1 (IP-1), and the major proglucagon fragment (MPGF) physiology.orgcreative-diagnostics.comfrontiersin.org. Mature glucagon itself comprises amino acids 33–61 of the proglucagon precursor nih.govwikipedia.org. In contrast, intestinal L-cells process proglucagon using prohormone convertase 1/3 (PC1/3) to generate glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), oxyntomodulin, and glicentin creative-diagnostics.comnih.gov.

Glucagon-(1-6) specifically corresponds to the first six amino acids of the mature glucagon peptide: His-Ser-Gln-Gly-Thr-Phe (HSQGTF) nih.govguidetopharmacology.org. While the exact biosynthetic pathway for Glucagon-(1-6) remains undefined, it is hypothesized to arise from alternative processing events of proglucagon vulcanchem.com. Studies have detected longer N-terminal glucagon fragments, such as glucagon 1-61 (PG 1-61), in pancreatic secretions and plasma, suggesting that N-terminal portions of proglucagon or glucagon can indeed be liberated endogenously vulcanchem.comoup.comnih.gov. However, Glucagon-(1-6) is not typically described as a primary, directly cleaved product of proglucagon processing in the same manner as mature glucagon or GLP-1 nih.govcreative-diagnostics.comnih.gov.

Enzymatic Degradation Pathways and Stability Profiles of Glucagon-(1-6)

Peptide hormones circulating in the bloodstream are subject to rapid degradation by various proteases to regulate their biological activity and clearance plos.org. Glucagon and its fragments are no exception. Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a key enzyme involved in the N-terminal degradation of glucagon and related peptides, including GLP-1 and oxyntomodulin plos.orgnih.govnih.govglucagon.com. DPP-IV typically cleaves the N-terminal dipeptide from susceptible substrates plos.org. Studies indicate that glucagon's half-life in circulation is very short, estimated to be 2–5 minutes, with DPP-IV contributing significantly to this rapid clearance plos.orgglucagon.com.

While direct studies on the degradation pathways of Glucagon-(1-6) are limited, its nature as an N-terminal fragment suggests it would also be susceptible to enzymatic cleavage. Research on glucagon degradation has identified DPP-IV activity leading to the formation of fragments like glucagon-(3–29) and glucagon-(5–29) oup.com. Furthermore, the stability of Glucagon-(1-6) in aqueous solutions requires further characterization, and its commercial availability is limited, underscoring the need for more data on its stability profiles vulcanchem.com.

Interestingly, Glucagon-(1-6) has been shown to bind to the glucagon receptor (GCGR) and act as a partial agonist, stimulating adenylate cyclase activity in rat liver plasma membranes nih.gov. This binding affinity and potency are significantly lower (approximately 0.001%) compared to native glucagon, and it elicits only about 75% of the maximal activity of the native hormone nih.gov. This interaction suggests that while it may not be a primary signaling molecule, it possesses some functional capacity related to the glucagon pathway.

Endogenous Formation and Subcellular Localization of Glucagon-(1-6)

The precise endogenous formation mechanisms of Glucagon-(1-6) from proglucagon are not fully elucidated and are considered to arise from "alternative processing events" vulcanchem.com. However, the presence of N-terminal glucagon fragments in biological samples is supported by indirect evidence. For instance, antibodies designed to detect the N-terminal region of glucagon often exhibit cross-reactivity with other fragments, such as PG 1-61, necessitating advanced mass spectrometry for specific quantification vulcanchem.com. The identification of PG 1-61 as an abundant form in human plasma, particularly in individuals with obesity, further suggests that N-terminal glucagon fragments can be present endogenously and may contribute to glucose regulation nih.gov.

Regarding subcellular localization, Glucagon-(1-6) has demonstrated binding affinity for the glucagon receptor (GCGR) nih.govguidetopharmacology.org. The GCGR is primarily expressed in the liver, but also in other tissues like the kidney, heart, and adipose tissue nih.gov. This interaction implies a potential localization or functional relevance in cells expressing the GCGR, particularly in the liver, where glucagon exerts its primary metabolic effects nih.govnih.gov. Additionally, glucagon-related peptides have been identified in neuronal cells within the rat hypothalamus, suggesting a broader distribution of these peptides within the central nervous system nih.gov.

Structural Elucidation and Conformational Analysis of Glucagon 1 6

Primary Amino Acid Sequence Analysis and Homology with Related Peptides

Glucagon (B607659) is a 29-amino acid polypeptide hormone with a well-defined primary structure. The complete human glucagon sequence is: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-COOH nih.govwikipedia.orgprospecbio.comnetmeds.com.

Glucagon-(1-6) specifically comprises the first six residues of this sequence.

| Residue Position | Amino Acid | Single Letter Code |

| 1 | Histidine | H |

| 2 | Serine | S |

| 3 | Glutamine | Q |

| 4 | Glycine | G |

| 5 | Threonine | T |

| 6 | Phenylalanine | F |

The sequence of Glucagon-(1-6) is therefore His-Ser-Gln-Gly-Thr-Phe (HSQGTF) vulcanchem.com.

Glucagon belongs to the glucagon superfamily of peptide hormones, which includes peptides like glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) oup.com. These peptides are derived from the same precursor, proglucagon, through tissue-specific processing wikipedia.orgoup.compnas.orgnih.govumich.edu. Glucagon and GLP-1, for instance, share approximately 47% sequence homology pnas.org. This shared origin and sequence similarity suggest evolutionary relationships and potential overlaps in their structural motifs and receptor interactions, although their biological functions are distinct oup.comnih.gov. The N-terminal histidine residue is a common feature among many hormones in the glucagon-related superfamily oup.comumich.edu.

Investigation of Secondary and Tertiary Conformational States

The conformational landscape of peptides is crucial for their biological activity. Full-length glucagon, in solution, can exist in equilibrium between unordered and α-helical states, with a notable α-helical region identified between residues Phe22 and Leu26 mdpi.comresearchgate.net. This specific helical segment is considered important for glucagon's interaction with its receptor mdpi.com. Studies on full-length glucagon in various conditions have indicated varying compositions of secondary structures, such as α-helix, β-strand, turn, and unordered regions mdpi.com.

In contrast to the full-length hormone, Glucagon-(1-6) exhibits a different conformational behavior when studied in isolation. Due to its short length, Glucagon-(1-6) lacks defined secondary structure when present on its own vulcanchem.com. This suggests that the N-terminal fragment, by itself, does not adopt stable α-helical or β-sheet arrangements. Consequently, it does not form a significant tertiary structure in isolation. The structural elements that contribute to the tertiary fold of full-length glucagon, such as the C-terminal α-helix, are absent in this hexapeptide fragment vulcanchem.com.

Biophysical Characterization of Glucagon-(1-6) Conformational Dynamics

Biophysical techniques are essential for characterizing the structure, dynamics, and interactions of peptides. Methods such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Dynamic Light Scattering (DLS), and Surface Plasmon Resonance (SPR) are commonly employed to probe peptide conformation, stability, and binding affinities mdpi.comacs.orgacs.orgnih.govresearchgate.netcaymanchem.comjmb.or.krnih.gov.

While specific detailed biophysical studies focusing solely on the conformational dynamics of Glucagon-(1-6) are not extensively documented in the provided literature, its conformational state in isolation has been characterized by its lack of secondary structure vulcanchem.com. This observation implies that in aqueous solution, Glucagon-(1-6) exists predominantly as a flexible, disordered peptide.

The absence of stable secondary or tertiary structures in isolated Glucagon-(1-6) means that its conformational dynamics would be characterized by high flexibility and rapid interconversion between various random coil states. Techniques like NMR could, in principle, provide detailed information about the dynamics of each residue within the fragment, such as through relaxation measurements, to map out flexible regions. However, the inherent disorder of Glucagon-(1-6) in isolation limits the scope for defining specific stable conformational states or transitions without the influence of binding partners or stabilizing environments.

Receptor Interactions and Ligand Binding Mechanisms of Glucagon 1 6

Identification and Characterization of Cognate and Non-Cognate Receptors for Glucagon-(1-6)

The primary receptor of interest for glucagon (B607659) and its fragments is the Glucagon Receptor (GCGR) , a member of the Class B G-protein-coupled receptor (GPCR) family. vulcanchem.comnih.govgenecards.org This receptor is crucial for regulating blood glucose levels and is predominantly expressed in the liver, kidneys, pancreas, and brain. genecards.orgproteopedia.orgnih.gov Full-length glucagon binds to the GCGR with high affinity, initiating a signaling cascade that leads to glucose production. nih.govproteopedia.org

For Glucagon-(1-6), the GCGR is considered its cognate receptor , albeit with drastically reduced affinity and no observed agonist activity. vulcanchem.com Structure-activity relationship studies have demonstrated that the C-terminal region of glucagon is critical for high-affinity binding and receptor activation. vulcanchem.com Since Glucagon-(1-6) lacks this entire C-terminal portion, its interaction with GCGR is weak and insufficient to trigger a biological response. vulcanchem.com In silico docking simulations predict only a weak binding of Glucagon-(1-6) to the GCGR, and experimental studies using transfected COS-7 cells showed no cAMP production, a key second messenger in glucagon signaling. vulcanchem.com

Regarding non-cognate receptors , full-length glucagon can exert a "spillover" effect by binding to the Glucagon-like peptide-1 receptor (GLP-1R) , though with low affinity. nih.govupstate.edu The GLP-1R is another important Class B GPCR involved in glucose homeostasis, and it shares significant sequence homology with the GCGR. nih.gov Given that the N-terminus of glucagon, which comprises Glucagon-(1-6), is involved in receptor activation for both GCGR and GLP-1R, there is a theoretical possibility of interaction. nih.gov However, specific studies characterizing the binding of Glucagon-(1-6) to GLP-1R are not extensively detailed in the available literature. The primary focus remains on its weak interaction with the GCGR.

Quantitative Analysis of Binding Affinity and Specificity to Glucagon Receptors (GCGR)

Quantitative data underscores the profound difference in binding affinity between full-length glucagon and its N-terminal fragment, Glucagon-(1-6). Full-length glucagon binds to the human GCGR with high affinity, with reported IC50 values (the concentration required to inhibit 50% of radiolabeled glucagon binding) typically in the low nanomolar range. For instance, studies have shown glucagon binding to the GCGR with an IC50 of approximately 2.0 nM. nih.gov

In stark contrast, Glucagon-(1-6) exhibits very low or undefined binding affinity for the GCGR . vulcanchem.com Its interaction is so weak that it is often characterized as having no significant binding. N-terminal truncation of glucagon beyond the sixth residue results in a marked loss of receptor binding affinity, highlighting the importance of residues beyond this initial segment for stable receptor recognition. acs.org While a specific IC50 value for Glucagon-(1-6) is not consistently reported due to its extremely low affinity, the available evidence collectively indicates that its ability to bind to the GCGR is negligible compared to the full-length hormone. vulcanchem.com This lack of significant binding affinity directly correlates with its inability to activate the receptor. vulcanchem.com

Table 1: Comparative Binding Affinity for the Glucagon Receptor (GCGR)

| Compound | Receptor | Binding Affinity (IC50) | Activity |

|---|---|---|---|

| Glucagon (full-length) | GCGR | ~2.0 nM nih.gov | High-potency agonist vulcanchem.com |

| Glucagon-(1-6) | GCGR | Low / Undefined vulcanchem.com | No observed activity vulcanchem.com |

Molecular Mechanisms of Glucagon-(1-6) Interaction with Receptor Extracellular and Transmembrane Domains

The binding of full-length glucagon to the GCGR is a complex, two-step process involving distinct domains of the receptor. This "two-domain model" is characteristic of Class B GPCRs. nih.gov

Extracellular Domain (ECD) Interaction: The C-terminal portion of the glucagon peptide first binds with high affinity to the N-terminal extracellular domain (ECD) of the GCGR. nih.govnih.gov This initial "capture" is crucial for ligand specificity. nih.gov

Transmembrane Domain (TMD) Interaction: This binding event then allows the N-terminal region of glucagon to insert into a binding pocket within the seven-transmembrane (7TM) helical bundle of the receptor. nih.govwikipedia.org This second interaction is what triggers the conformational change in the receptor, leading to G-protein activation. nih.gov The N-terminus of glucagon, particularly the first few residues like His¹, is critical for this activation step. nih.gov

Glucagon-(1-6) , consisting only of the sequence His-Ser-Gln-Gly-Thr-Phe, represents the very N-terminus of the full hormone. vulcanchem.com Because it completely lacks the C-terminal residues (7-29), it cannot effectively engage in the initial high-affinity binding step with the GCGR's ECD. vulcanchem.com Without this anchoring interaction, the probability of the N-terminal fragment correctly orienting and inserting into the transmembrane domain binding pocket is drastically reduced. While the residues within Glucagon-(1-6) are part of the region responsible for receptor activation, they cannot perform this function without the initial binding and stabilization provided by the C-terminus of the full-length peptide. vulcanchem.comacs.org Therefore, the molecular mechanism of its interaction is limited to a transient and weak association with the receptor, failing to induce the necessary conformational changes for activation.

Comparative Receptor Binding Kinetics and Thermodynamics with Full-Length Glucagon and Other Peptide Fragments

The binding kinetics and thermodynamics of Glucagon-(1-6) are substantially different from those of full-length glucagon, reflecting the fragment's structural and functional deficiencies.

Kinetics: Full-length glucagon's interaction with the GCGR involves a multi-step process with specific association and dissociation rates that lead to stable complex formation and signaling. In contrast, the interaction of Glucagon-(1-6) is characterized by rapid association and dissociation. This transient binding is a hallmark of low-affinity interactions and explains why it fails to occupy the receptor long enough or with the correct orientation to elicit a functional response. Truncated glucagon peptides, in general, show a significant loss in binding affinity. acs.org For example, even deletion of residue Val³³ from the C-terminus results in a complete loss of binding affinity and potency. acs.org This emphasizes that the entire peptide length is required for the strong receptor interaction kinetics observed with the native hormone. acs.org

Thermodynamics: The binding of full-length glucagon to the GCGR is an energetically favorable process, driven by multiple contact points across both the ECD and TMD. This results in a significant negative change in Gibbs free energy (ΔG), indicative of a stable, high-affinity interaction. For Glucagon-(1-6) , the thermodynamic profile is unfavorable for stable binding. The lack of interaction with the ECD means a significant loss of favorable enthalpic and entropic contributions that stabilize the ligand-receptor complex. The binding of Glucagon-(1-6), if it occurs, would be characterized by a much smaller, or even positive, ΔG, signifying a weak and transient interaction that is not thermodynamically stable.

Studies on other truncated glucagon fragments, such as antagonists like [desHis¹, Glu⁹]glucagon amide, show that even with substantial portions of the peptide intact, modifications are needed to achieve high-affinity binding (IC50 = 36 nM), which is still considerably weaker than native glucagon. acs.org This further illustrates that the minimal N-terminal sequence of Glucagon-(1-6) is insufficient to overcome the thermodynamic barriers for effective receptor binding.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Glucagon-(1-6) |

| Glucagon |

| Glucagon-like peptide-1 (GLP-1) |

| [desHis¹, Glu⁹]glucagon amide |

| cAMP |

Intracellular Signaling Cascades Activated by Glucagon 1 6

G-Protein Coupling Selectivity and Adenylate Cyclase Activation

The primary and most well-documented signaling event following the binding of Glucagon-(1-6) to the GCGR is the activation of a specific heterotrimeric G-protein. The glucagon (B607659) receptor canonically couples to the Gs alpha subunit (Gαs). bioscientifica.comcreative-diagnostics.com This interaction triggers the Gαs subunit to exchange its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), causing its dissociation from the beta-gamma subunit complex and leading to its activation.

The activated Gαs subunit directly stimulates the membrane-bound enzyme adenylate cyclase (also known as adenylyl cyclase). nih.govcreative-diagnostics.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). creative-diagnostics.com Research has shown that Glucagon-(1-6) effectively binds to the GCGR in rat liver plasma membranes and stimulates adenylate cyclase activity. nih.gov However, its capacity to do so is significantly lower than that of the full glucagon hormone, classifying it as a partial agonist. nih.gov Studies have demonstrated that at saturating concentrations, Glucagon-(1-6) stimulates adenylate cyclase to about 75% of the maximal activity achieved by native glucagon. nih.gov Despite this, its binding affinity and potency are markedly lower, estimated to be about 0.001% of the native hormone. nih.gov

Further research comparing the activity of Glucagon-(1-6) in different tissues found it to be much more potent in stimulating adenylate cyclase in adipocytes than in the liver. nih.gov

| Parameter | Glucagon-(1-6) | Native Glucagon | Tissue/System | Reference |

|---|---|---|---|---|

| Binding Affinity/Potency | 0.001% of native hormone | 100% (Reference) | Rat liver plasma membranes | nih.gov |

| Maximal Adenylate Cyclase Stimulation | ~75% of native hormone | 100% (Reference) | Rat liver plasma membranes | nih.gov |

| Maximal Lipolytic Activity (Lmax) | 66% of native hormone | 100% (Reference) | Rat adipocyte | nih.gov |

| Potency (A50) for Adenyl Cyclase Stimulation | 2 x 10⁻² µM | 6 x 10⁻³ µM | Rat adipocyte | nih.gov |

Cyclic AMP (cAMP)-Dependent Signaling Pathways (e.g., Protein Kinase A (PKA), CREB)

The increase in intracellular cAMP concentration, initiated by Glucagon-(1-6) through adenylate cyclase activation, triggers the primary downstream signaling cascade. nih.govcreative-diagnostics.com Cyclic AMP acts as a crucial second messenger, propagating the signal from the cell surface receptor to intracellular effector proteins. bioscientifica.com

The main effector of cAMP in this pathway is cAMP-dependent Protein Kinase, more commonly known as Protein Kinase A (PKA). creative-diagnostics.comresearchgate.net PKA is a holoenzyme that, in its inactive state, consists of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. nih.gov

These freed PKA catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby altering their activity. bioscientifica.comresearchgate.net A critical target of PKA in the context of glucagon signaling is the cAMP response element-binding protein (CREB). nih.govmdpi.com Upon phosphorylation by PKA at the Serine-133 residue, CREB becomes activated. nih.gov Activated CREB recruits transcriptional co-activators and binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov This pathway is fundamental for glucagon's role in regulating the expression of genes involved in gluconeogenesis, such as Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and Glucose-6-phosphatase (G6PC). mdpi.comnih.gov

Exploration of cAMP-Independent Signaling Modalities

While the Gs-cAMP-PKA pathway is the canonical signaling route for the glucagon receptor, evidence suggests that the receptor can also activate signaling pathways independent of cAMP. The GCGR has been shown to couple to other G-proteins, notably those of the Gq family. bioscientifica.comopenmedicinalchemistryjournal.com Activation of Gq leads to the stimulation of phospholipase C (PLC). bioscientifica.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two different second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bioscientifica.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. openmedicinalchemistryjournal.com The rise in intracellular Ca²⁺ can then activate various calcium-dependent enzymes and signaling pathways.

However, the existing research on Glucagon-(1-6) has focused on its ability to stimulate adenylate cyclase and the subsequent cAMP-dependent pathway. nih.govnih.gov There is currently no direct scientific evidence to confirm that the Glucagon-(1-6) fragment is capable of inducing Gq coupling and activating the PLC-IP3-Ca²⁺ pathway. Therefore, while the GCGR possesses the structural capability for cAMP-independent signaling, it remains to be determined whether this specific partial agonist can effectively engage these alternative modalities.

Cellular and Molecular Effects of Glucagon 1 6 in Preclinical Models

Modulation of Hepatic Glucose Metabolism in Isolated Cells and Animal Models

Glucagon (B607659) exerts significant control over hepatic glucose metabolism, influencing both glucose production and utilization. Studies investigating Glucagon-(1-6) have explored its effects on the liver's capacity to generate glucose and manage energy substrates.

Influence on Gluconeogenesis Pathways

Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors in the liver. Glucagon is known to stimulate this pathway, thereby increasing hepatic glucose output. Research into Glucagon-(1-6) has examined its ability to modulate the enzymes and signaling cascades critical for gluconeogenesis. While specific quantitative data for Glucagon-(1-6) on gluconeogenesis pathways in the provided search results is limited, general glucagon action involves the activation of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) acs.org. Studies on glucagon antagonists, which may share mechanisms with fragments like Glucagon-(1-6), have shown their ability to inhibit glucagon-stimulated cAMP production in hepatocytes, a key signaling event for gluconeogenesis acs.org.

Regulation of Glycogenolysis

Glycogenolysis is the breakdown of glycogen (B147801) stored in the liver into glucose, which is then released into the bloodstream. This process is a rapid mechanism for increasing blood glucose levels, particularly during fasting or hypoglycemia. Glucagon is a potent stimulator of hepatic glycogenolysis, primarily through the activation of glycogen phosphorylase and the inhibition of glycogen synthase. While direct quantitative data for Glucagon-(1-6) in the context of glycogenolysis is not explicitly detailed in the provided snippets, research on glucagon receptor antagonists indicates they can block glucagon-induced hyperglycemia, suggesting an interference with glucagon's effects on glucose output, which includes glycogenolysis acs.org.

Effects on Pancreatic Alpha-Cell and Beta-Cell Function in Isolated Islets and Cell Lines

The pancreas, through its alpha and beta cells, plays a central role in regulating blood glucose by secreting glucagon and insulin (B600854), respectively. Research has explored how specific glucagon fragments might influence the function of these endocrine cells.

Structure Activity Relationship Sar Studies and Rational Design of Glucagon 1 6 Analogs

Identification of Key Amino Acid Residues for Receptor Recognition and Biological Activity

While Glucagon-(1-6) is inactive on its own, the amino acid residues it comprises are integral components of the full-length glucagon (B607659) peptide, which is known to interact with the GCGR. SAR studies on glucagon and its analogs have identified key residues essential for receptor binding and biological activity. Specifically, the C-terminal region of glucagon has been identified as primarily important for hormone binding to receptors nih.gov. Conversely, the N-terminal region of glucagon, which includes the residues of Glucagon-(1-6), plays a role in receptor activation nih.gov.

Studies on GLP-1, a related peptide hormone, have further elucidated the importance of N-terminal residues for receptor activation. Alanine scanning studies on GLP-1 have indicated that residues such as His7, Gly10, Asp15, and Phe28 are critical for receptor activation, while other residues like Phe12 and Ile29 are important for receptor binding acs.org. Notably, His1 and Asp9 of glucagon (with His1 being part of Glucagon-(1-6)) are known to be important for glucagon receptor activation and are conserved in GLP-1 and exendin-4 (B13836491) nih.gov. The glucagon receptor's core domain is suggested to be specific for the N-terminal residues of glucagon nih.gov. Therefore, although Glucagon-(1-6) lacks the necessary structural elements for independent activity, its constituent amino acids are part of critical interaction sites within the full-length peptide.

Table 1: Key Residues within Glucagon-(1-6) and Their Implied Roles in Full-Length Peptide Receptor Interaction

| Residue Position (Glucagon) | Amino Acid | Role in Full-Length Glucagon/GLP-1 SAR (as per literature) | Receptor Type (Implied) |

| 1 | Histidine | Important for glucagon receptor activation; conserved in GLP-1 and exendin-4 nih.gov. Critical for GLP-1 receptor activation acs.org. | GCGR, GLP-1R |

| 2 | Serine | ||

| 3 | Glutamine | ||

| 4 | Glycine | Critical for GLP-1 receptor activation acs.org. | GLP-1R |

| 5 | Threonine | Important for GLP-1 receptor interaction acs.org. | GLP-1R |

| 6 | Phenylalanine | Important for GLP-1 receptor interaction acs.org. | GLP-1R |

Note: While Glucagon-(1-6) itself is inactive, the table highlights the known importance of its constituent amino acids in the SAR of full-length glucagon and GLP-1 peptides for receptor interaction and activation.

Elucidation of N-terminal and C-terminal Domain Contributions to Glucagon-(1-6) Functionality

The function of peptide hormones like glucagon and GLP-1 at their respective receptors is often described by a two-domain binding model. This model posits that the extracellular N-terminal domain (NTD) of the receptor initially binds to the C-terminal helical region of the peptide ligand. This interaction then facilitates the binding of the peptide's N-terminal region to the receptor's transmembrane domain (TMD), which is crucial for receptor activation nih.govwikipedia.orgoup.comresearchgate.netplos.org.

Glucagon-(1-6), representing the N-terminal portion of glucagon, lacks the C-terminal residues that are critical for GCGR activation vulcanchem.com. Furthermore, its short length prevents it from forming stable secondary structures in isolation vulcanchem.com. In the context of the two-domain model, the N-terminal region of a peptide ligand, such as Glucagon-(1-6), is understood to interact with the core or transmembrane domain of the receptor nih.govwikipedia.org. For GLP-1, SAR studies suggest that its N-terminal region is more critical for receptor activation, while its C-terminal region primarily contributes to receptor binding acs.org. Conversely, for glucagon, the C-terminal region is important for binding, and the N-terminus contributes to activation nih.gov. The glucagon receptor's core domain is known to confer specificity for the glucagon N-terminus nih.gov. Therefore, Glucagon-(1-6), as an isolated N-terminal fragment, cannot fulfill the complete functional requirements for receptor activation, as it lacks the C-terminal binding elements and the structural integrity to engage the receptor's core domain effectively.

Design Principles and Synthetic Strategies for Glucagon-(1-6) Derivatives with Modified Properties

Currently, there is limited direct research focused on designing derivatives specifically of the Glucagon-(1-6) fragment to confer receptor activity or modified properties. The majority of research in this area has concentrated on full-length glucagon analogs or GLP-1 receptor agonists. However, general principles derived from these studies can inform hypothetical approaches for modifying Glucagon-(1-6).

Design Principles:

Enhancing Receptor Affinity and Activity: Given the inactivity of Glucagon-(1-6), a primary design principle would be to incorporate elements that promote binding and activation. This could involve extending the peptide sequence to include residues known to be critical for receptor interaction, particularly those from the C-terminal region of glucagon that mediate binding to the GCGR NTD nih.govnih.gov.

Modulating Receptor Selectivity: For peptides targeting the GLP-1 receptor, design strategies have included introducing charged residues at specific positions (e.g., 16, 20, 24, 28) to potentially increase potency and selectivity for the GLP-1 receptor without significantly compromising activity at the glucagon receptor google.com.

Improving Pharmacokinetic Properties: In the design of GLP-1 analogs, strategies such as fatty acid acylation have been employed to increase the peptide's half-life and duration of action acs.org. Similarly, modifications to enhance resistance to proteolytic degradation could be considered.

Structural Stabilization: The incorporation of non-natural amino acids, such as α-aminoisobutyric acid (Aib), has been used to promote α-helical structures in GLP-1 analogs, leading to improved potency mdpi.com. Such strategies might be explored to stabilize the Glucagon-(1-6) fragment into a conformation more amenable to receptor interaction.

Synthetic Strategies:

The synthesis of peptide derivatives typically relies on established solid-phase peptide synthesis (SPPS) methodologies, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry google.comnih.gov. This approach allows for the sequential addition of amino acids and the incorporation of modified or non-natural amino acids. For creating derivatives with altered pharmacokinetic properties, conjugation strategies, such as attaching fatty acids or polyethylene (B3416737) glycol (PEG), are also utilized acs.orggoogle.com.

Alternatively, the development of small-molecule agonists targeting the GLP-1 receptor represents a significant area of research, offering potential for oral administration and distinct chemical design principles nih.govresearchgate.net. While no specific small-molecule derivatives targeting Glucagon-(1-6) are documented, the success in developing GLP-1R agonists suggests that small-molecule approaches could also be considered for fragments like Glucagon-(1-6) if a target receptor interaction were identified.

Compound List:

Glucagon-(1-6)

Glucagon

Glucagon-like peptide-1 (GLP-1)

Exendin-4

Methodological Approaches in Glucagon 1 6 Research

Advanced Peptide Synthesis Techniques for Glucagon-(1-6) and its Analogs

The chemical synthesis of Glucagon-(1-6) and its modified versions is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method has become the standard for producing peptides due to its efficiency and the high purity of the final product. beilstein-journals.org The most commonly employed strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. acs.orgnih.gov

The synthesis process begins with the C-terminal amino acid being covalently attached to a solid support, typically a resin such as Rink amide or Wang resin. acs.orggoogle.com The peptide chain is then elongated in a stepwise manner by repeating a cycle of deprotection, activation, and coupling. beilstein-journals.org In each cycle, the temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, usually with a solution of piperidine in a solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). nih.govgoogle.com

Following deprotection, the next Fmoc-protected amino acid is introduced. Its carboxyl group is activated using a coupling reagent to facilitate the formation of a peptide bond. beilstein-journals.org Common coupling reagents include diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to enhance efficiency and minimize side reactions. acs.orgbiorxiv.org A significant excess of the protected amino acid and coupling reagents is typically used to drive the reaction to completion. acs.org This cycle is repeated until the desired sequence of Glucagon-(1-6) or its analog is assembled.

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. google.comgoogle.com This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of "scavengers" to prevent the reactive cationic species generated during deprotection from modifying sensitive amino acid residues. google.com The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, highly pure product. The use of automated peptide synthesizers has significantly streamlined this process, allowing for the efficient production of Glucagon-(1-6) and a variety of its analogs for research purposes. acs.org

| Synthesis Step | Description | Reagents/Materials |

| Resin Loading | The first C-terminal amino acid is attached to a solid support. | Rink amide or Wang resin |

| Deprotection | Removal of the temporary N-terminal Fmoc protecting group. | 20% piperidine in NMP or DMF |

| Activation & Coupling | Activation of the incoming amino acid's carboxyl group and formation of the peptide bond. | Fmoc-amino acids, DIC/HOBt, or Oxyma |

| Cleavage & Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA), scavengers |

| Purification | Isolation of the pure peptide. | Reverse-phase HPLC |

In Vitro Receptor Binding Assays (e.g., Hepatic Membrane Receptor Binding)

To characterize the interaction of Glucagon-(1-6) with its target receptor, in vitro receptor binding assays are employed. These assays are crucial for determining the binding affinity of the peptide and its analogs for the glucagon (B607659) receptor. A common method involves the use of plasma membranes isolated from tissues that express the glucagon receptor, such as the liver. nih.gov

Radioreceptor assays are a frequently used technique. In this method, a radiolabeled form of glucagon, such as 125I-labeled glucagon, is used as a tracer. acs.orgacs.org The assay is based on the principle of competitive binding, where the unlabeled peptide of interest, in this case, Glucagon-(1-6), competes with the radiolabeled glucagon for binding to the receptors in the hepatic membrane preparation. nih.gov

The experiment is typically performed by incubating the liver plasma membranes with a fixed concentration of the radiolabeled glucagon and varying concentrations of the unlabeled Glucagon-(1-6). acs.org After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand, often by filtration or centrifugation. The amount of bound radioactivity is then quantified.

The data obtained from these experiments are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the unlabeled peptide required to inhibit 50% of the specific binding of the radiolabeled glucagon. This value is inversely proportional to the binding affinity of the peptide for the receptor. acs.org These assays are essential for the initial screening of novel Glucagon-(1-6) analogs and for understanding the structure-activity relationships related to receptor binding.

Cell-Based Functional Bioassays (e.g., Hepatic Membrane Adenylate Cyclase Assay, Glycogenolytic Activity in Isolated Hepatocytes)

Following the confirmation of receptor binding, cell-based functional bioassays are conducted to assess the biological activity of Glucagon-(1-6). These assays measure the downstream cellular responses initiated by the binding of the peptide to the glucagon receptor.

Hepatic Membrane Adenylate Cyclase Assay

The glucagon receptor is a G-protein coupled receptor that, upon activation, stimulates the enzyme adenylate cyclase. nih.govguidetopharmacology.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. bevital.no The hepatic membrane adenylate cyclase assay directly measures this primary signaling event.

In this assay, isolated liver plasma membranes are incubated with Glucagon-(1-6) in the presence of ATP and necessary cofactors like Mg2+ or Mn2+. portlandpress.comnih.gov The amount of cAMP produced is then quantified, often through radioimmunoassay or other sensitive detection methods. bevital.no Research has shown that Glucagon-(1-6) can stimulate adenylate cyclase activity in rat liver plasma membranes, demonstrating its ability to act as a partial agonist. nih.gov The potency of Glucagon-(1-6) and its analogs in stimulating cAMP production can be determined and compared to that of native glucagon.

Glycogenolytic Activity in Isolated Hepatocytes

A major physiological effect of glucagon is the stimulation of glycogenolysis in the liver, leading to the release of glucose into the bloodstream. pnas.orgsci-hub.box The glycogenolytic activity of Glucagon-(1-6) can be assessed using isolated primary hepatocytes. pnas.org

In this bioassay, hepatocytes are isolated from the liver and incubated with varying concentrations of Glucagon-(1-6). researchgate.net The breakdown of glycogen (B147801) within the cells is then measured, either by quantifying the decrease in cellular glycogen content or by measuring the amount of glucose released into the incubation medium. pnas.orgresearchgate.net This assay provides a measure of the integrated cellular response to receptor activation and is a crucial indicator of the physiological relevance of Glucagon-(1-6)'s activity.

| Bioassay | Principle | Measured Outcome |

| Hepatic Membrane Adenylate Cyclase Assay | Measures the activation of adenylate cyclase upon receptor binding. | Production of cyclic AMP (cAMP) |

| Glycogenolytic Activity in Isolated Hepatocytes | Measures the breakdown of glycogen in liver cells. | Glucose release or decrease in glycogen content |

Spectroscopic Techniques for Structural Characterization (e.g., NMR, Circular Dichroism)

Understanding the three-dimensional structure of Glucagon-(1-6) is essential for correlating its chemical structure with its biological function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the conformation of peptides in solution at an atomic level. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons within the peptide, which allows for the calculation of its three-dimensional structure. nih.gov

For peptides like glucagon and its fragments, NMR studies are often conducted in environments that mimic the cell membrane, such as in the presence of micelles or fluoroalcohols like 2,2,2-trifluoroethanol (TFE). nih.govacs.org These conditions can induce the formation of secondary structures, such as α-helices, which may be relevant for receptor binding. nih.govacs.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by the peptide. The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. nih.govcell.com

CD studies on glucagon have shown that its conformation is sensitive to the solution environment, including pH, ionic strength, and the presence of organic solvents like TFE. epa.gov By analyzing the CD spectrum of Glucagon-(1-6) under various conditions, researchers can gain insights into its conformational flexibility and the propensity to adopt specific secondary structures that may be important for its biological activity.

Computational Modeling and Molecular Dynamics Simulations of Glucagon-(1-6) Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the interactions between ligands and their receptors at a molecular level. nih.gov These methods complement experimental data by providing dynamic insights into the binding process and the conformational changes that occur upon binding.

Computational Modeling

Computational models of the glucagon receptor can be built based on existing crystal structures of related G-protein coupled receptors. acs.org These models can then be used for molecular docking studies, where the conformation of Glucagon-(1-6) is predicted as it binds to the receptor's binding pocket. dtu.dk This can help in identifying key amino acid residues on both the peptide and the receptor that are involved in the interaction. nih.gov

Molecular Dynamics Simulations

Molecular dynamics simulations can be used to study the dynamic behavior of the Glucagon-(1-6)-receptor complex over time. mdpi.com These simulations can reveal how the peptide and receptor move and interact with each other in a simulated physiological environment. ucl.ac.uk MD simulations can provide valuable information on the stability of the complex, the role of individual amino acid residues in binding, and the conformational changes in the receptor that lead to its activation. mdpi.com These computational approaches are particularly useful for designing new Glucagon-(1-6) analogs with improved binding affinity and biological activity.

Future Directions and Emerging Research Avenues for Glucagon 1 6

Elucidating the Definitive Physiological Role of Endogenous Glucagon-(1-6)

The exact physiological function of endogenous Glucagon-(1-6) is currently speculative and represents a significant area requiring further investigation. vulcanchem.com Unlike the well-characterized role of full-length glucagon (B607659) (Glucagon (1-29)) in glucose metabolism, Glucagon-(1-6) (His-Ser-Gln-Gly-Thr-Phe) has not been definitively linked to specific biological processes. vulcanchem.com Existing hypotheses propose potential roles such as negative feedback regulation within the glucagon signaling pathway, possibly through competition for receptor binding, although empirical evidence supporting this is currently lacking. vulcanchem.com Another hypothesis suggests it may serve as a precursor for smaller, yet-to-be-identified peptides. vulcanchem.com Future research must therefore prioritize establishing its endogenous synthesis and secretion pathways, determining its presence and concentration across various physiological states, and elucidating its direct effects on cellular and systemic metabolism. Such foundational studies are essential for understanding its true physiological relevance and its potential utility as a biomarker for dysregulated proglucagon processing in metabolic conditions like diabetes or obesity. vulcanchem.com

Discovery of Novel Receptor Targets or Interacting Proteins

Current evidence indicates that Glucagon-(1-6) exhibits minimal to no significant binding or functional activity at the canonical glucagon receptor (GCGR), as it lacks the critical C-terminal elements necessary for activation. vulcanchem.com This suggests that any biological actions of Glucagon-(1-6) are likely mediated through pathways distinct from the primary glucagon signaling cascade. vulcanchem.com Consequently, emerging research should focus on systematically screening Glucagon-(1-6) against a comprehensive panel of G-protein coupled receptors (GPCRs) and other cellular protein targets. Identifying novel receptors or protein interaction partners for Glucagon-(1-6) is crucial for uncovering its unique signaling cascades and potential biological roles, which may extend beyond the established glucagon-related metabolic pathways. Such investigations have the potential to reveal previously unrecognized functions of this glucagon fragment.

Development of Advanced Analytical Methodologies for Precise Quantification

The accurate quantification of Glucagon-(1-6) within biological samples poses a considerable analytical challenge, primarily due to its high sequence homology with other proglucagon-derived peptides. vulcanchem.comlcms.cz Traditional immunoassay methodologies often exhibit cross-reactivity, thereby limiting their specificity and reliability in distinguishing Glucagon-(1-6) from related peptide fragments. vulcanchem.comlcms.cze-enm.org Therefore, a critical area for future development centers on the advancement and validation of highly sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technology for the precise quantification of peptides, offering superior specificity compared to conventional immunoassays. lcms.cznih.gov Future research endeavors should concentrate on establishing robust LC-MS/MS-based assays specifically designed for Glucagon-(1-6), thereby enabling the accurate measurement of its endogenous levels in plasma, tissue extracts, and other biological matrices. This will be instrumental in correlating its presence with specific physiological or pathological conditions.

Strategic Design of Glucagon-(1-6) Analogs for Targeted Pathway Modulation

While direct research into Glucagon-(1-6) analogs is currently limited, the successful development of modified peptides for related hormones, such as glucagon-like peptide-1 (GLP-1) receptor agonists, provides a valuable framework. glucagon.comacs.orgchromatographyonline.comresearchgate.netmdpi.comnih.gov These GLP-1 analogs have been engineered to enhance metabolic stability, improve receptor binding affinity, and optimize pharmacokinetic profiles for therapeutic applications in diabetes and obesity. acs.orgresearchgate.netnih.gov Future research could strategically apply similar peptide engineering principles to Glucagon-(1-6). This would involve the design of novel analogs capable of targeting newly identified receptors (as outlined in section 10.2) or modulating specific cellular pathways. The overarching objective would be to create peptides with precisely tailored biological activities, potentially offering therapeutic benefits or serving as indispensable research tools for dissecting the function of Glucagon-(1-6) and associated signaling networks.

Investigation of Cross-Regulatory Mechanisms with Other Endocrine Systems or the Microbiome

The intricate interplay between the gut microbiome and the host endocrine system is a rapidly expanding field, with substantial evidence demonstrating the microbiome's significant role in regulating gut hormone secretion, particularly GLP-1. oup.comnih.govbioscientifica.combioscientifica.com Future research should investigate whether Glucagon-(1-6) is similarly influenced by microbial metabolites or direct interactions with gut bacteria. Exploring how factors such as short-chain fatty acids (SCFAs) or other microbial products affect the production or activity of Glucagon-(1-6) could reveal novel mechanisms of metabolic regulation. Furthermore, understanding the cross-regulatory mechanisms between Glucagon-(1-6) and other key endocrine systems, including the insulin-glucagon axis, incretin (B1656795) hormones (GLP-1, GIP), and their respective receptors, is crucial for a comprehensive understanding of metabolic homeostasis. nih.govfrontiersin.orgfrontiersin.org Such investigations may uncover Glucagon-(1-6)'s role within broader endocrine networks and its potential contribution to the pathogenesis of metabolic diseases.

Comparative Receptor Activation Profiles of Glucagon Fragments

| Peptide | GCGR Activity (EC₅₀) | GLP-1R Activity (EC₅₀) | Insulin (B600854) Secretion |

| Glucagon (1-29) | 1 nM | 100 nM* | Moderate |

| PG 1-61 | 10 nM | Inactive | Yes |

| Glucagon-(1-6) | Inactive | Inactive | Not tested |

*Partial agonist activity. vulcanchem.com

Compound Names Mentioned:

Glucagon-(1-6)

Glucagon (1-29)

PG 1-61

Q & A

Q. How should researchers address potential conflicts of interest in studies funded by entities with commercial stakes in Glucagon-(1-6) therapeutics?

- Methodological Answer : Disclose all funding sources and author affiliations in the manuscript. Include independent validation of key findings by third-party labs unaffiliated with funders. Use open-peer-review platforms to enhance transparency. Preprint studies to solicit community feedback before journal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.